Gambogic Acid is a potent, biologically active caged xanthonoid isolated from the gamboge resin of the *Garcinia hanburyi* tree. It is recognized primarily for its ability to induce apoptosis in a variety of cancer cell lines, with activity often observed in the sub-micromolar to low micromolar range. Its mechanisms of action are multifaceted, involving covalent modification of protein targets and specific, high-affinity binding to the transferrin receptor (TfR), a protein often overexpressed on the surface of cancer cells. This profile makes it a critical tool compound for cancer research, particularly in studies of apoptosis, STAT3 signaling, and novel drug delivery mechanisms.
Substituting purified Gambogic Acid with its crude source, gamboge resin, or with other xanthone analogs introduces significant variability that compromises experimental reproducibility. The raw resin contains a complex mixture of dozens of related xanthones, epimers, and other compounds, each with distinct potencies and mechanisms. For instance, the presence of epimers like *epi*-gambogic acid can alter the material's overall biological profile, and other constituents like gambogenic acid have different cytotoxicity profiles. Similarly, other common xanthones like α-mangostin, while also cytotoxic, do not share Gambogic Acid's specific, high-affinity interaction with the transferrin receptor, a key mechanistic differentiator. Procuring the purified, well-characterized compound (CAS 2752-65-0) is therefore essential for achieving consistent dosing, reliable mechanistic data, and results that can be accurately compared across studies.
Gambogic Acid binds directly to the human transferrin receptor (TfR) with an IC50 of 4.1 µM, a mechanism central to its apoptotic activity. This binding is non-competitive with transferrin itself, meaning it does not interfere with the receptor's natural ligand. This specific interaction provides a distinct mechanism of cellular entry and activity initiation compared to other cytotoxic agents or xanthones like α-mangostin, which do not share this target. Down-regulation of TfR via RNA interference has been shown to decrease cellular sensitivity to Gambogic Acid, confirming the procurement-critical role of this interaction for its intended biological effect.
| Evidence Dimension | Binding Affinity to Transferrin Receptor (TfR) |
| Target Compound Data | IC50 = 4.1 µM for binding to TfR. Binding free energy (ΔGbind) with TfR calculated at -48.30 kcal/mol. |
| Comparator Or Baseline | Does not compete with the natural ligand, transferrin. Other xanthones like α-mangostin lack this specific reported binding mechanism. |
| Quantified Difference | Qualitatively distinct mechanism of action and cellular uptake pathway. |
| Conditions | In vitro binding assays with purified TfR extracellular domain and Jurkat cells; in silico molecular docking simulations. |
For researchers studying TfR-mediated drug delivery or targeting cancer cells that overexpress TfR, this specific binding is a non-negotiable mechanistic feature not offered by common substitutes.
Gambogic Acid is characterized by its very poor aqueous solubility, reported to be less than 0.5 µg/mL. In contrast, it is readily soluble in organic solvents like DMSO and ethanol (e.g., ≥10 mg/mL and 25 mg/mL, respectively). This property is a critical procurement consideration; unlike a crude, variable resin, the pure compound's defined insolubility allows for precise, reproducible formulation development using solubilizers, co-solvents, or nanocarriers like mPEG micelles, which can increase apparent solubility by over 100,000-fold. Attempting such controlled formulation with an undefined crude extract is not feasible.
| Evidence Dimension | Aqueous vs. Organic Solvent Solubility |
| Target Compound Data | Water: <0.5 µg/mL. DMSO: ≥10 mg/mL. Ethanol: 25 mg/mL. |
| Comparator Or Baseline | Crude *Garcinia hanburyi* resin, which has an undefined and variable solubility profile. |
| Quantified Difference | Aqueous solubility of pure compound is extremely low, a known parameter enabling formulation. For example, mPEG2000 micelles of Gambogic Acid achieve an aqueous solubility of 135.8 mg/mL, a ~270,000-fold increase over the free acid. |
| Conditions | Solubility measured in water, DMSO, and ethanol. Formulation with mPEG2000 micelles. |
For any in vivo studies or cell-based assays requiring consistent bioavailability, starting with the pure, characterized compound is essential for developing a stable and reproducible formulation.
Gambogic Acid inhibits both constitutive and IL-6-induced STAT3 phosphorylation (at Tyr705) in cancer cells, with maximal inhibition of constitutive STAT3 activation observed at 2.5 µM in U266 multiple myeloma cells. This action is mechanistically distinct from many synthetic inhibitors, as it involves the induction of the protein tyrosine phosphatase SHP-1, which directly dephosphorylates STAT3. This contrasts with benchmark synthetic inhibitors like Stattic, which is designed to directly inhibit the STAT3 SH2 domain. However, Stattic has also been shown to have significant STAT3-independent effects, such as altering histone acetylation, complicating the interpretation of its results. Procuring Gambogic Acid provides a tool for STAT3 inhibition that operates through a defined, indirect mechanism of phosphatase activation.
| Evidence Dimension | Inhibition of STAT3 Phosphorylation |
| Target Compound Data | Inhibits constitutive STAT3 phosphorylation in U266 cells, with maximum effect at 2.5 µM. |
| Comparator Or Baseline | Stattic, a direct STAT3 SH2 domain inhibitor, which shows cytotoxicity in STAT3-deficient cells (EC50 = 1.7 µM in PC3 cells), indicating off-target effects. |
| Quantified Difference | Mechanistically distinct (SHP-1 activation vs. direct SH2 domain inhibition) with fewer reported STAT3-independent confounding effects. |
| Conditions | Western blot analysis of phosphorylated STAT3 in U266 multiple myeloma cells treated with Gambogic Acid. MTT assay in STAT3-deficient PC3 cells for Stattic. |
For researchers needing to inhibit the STAT3 pathway, Gambogic Acid offers a mechanism that is less likely to be confounded by the STAT3-independent activities reported for the common tool compound Stattic.
Due to its specific, high-affinity binding to the transferrin receptor (TfR), Gambogic Acid is the appropriate choice for studies aiming to exploit TfR overexpression on cancer cells for targeted apoptosis induction. It serves as a key positive control or investigational agent in research focused on TfR-mediated drug delivery and signaling.
For investigations into the regulation of the STAT3 pathway, Gambogic Acid serves as a valuable tool compound. Its ability to inhibit STAT3 phosphorylation by activating the tyrosine phosphatase SHP-1 provides a clear mechanistic alternative to direct SH2 domain inhibitors, allowing for more nuanced studies of the pathway's regulation.
The well-defined chemical structure and extremely low aqueous solubility of purified Gambogic Acid make it an ideal model compound for developing and validating novel formulation strategies (e.g., nanoparticles, micelles, co-solvent systems) designed to enhance the bioavailability of hydrophobic drugs.
Gambogic Acid and its derivatives have been identified as inhibitors of the 20S proteasome's chymotrypsin-like activity. Procuring the pure compound allows its use as a natural product baseline for comparison against synthetic proteasome inhibitors like bortezomib in studies of the ubiquitin-proteasome system.
Acute Toxic;Irritant